1-(2-Chloro-6-fluorophenyl)cyclobutanecarboxylic Acid
Description
1-(2-Chloro-6-fluorophenyl)cyclobutanecarboxylic acid (CAS: 1597004-44-8) is a cyclobutane-substituted aromatic carboxylic acid with a molecular weight of 228.65 g/mol . Its structure features a cyclobutane ring fused to a carboxylic acid group and a 2-chloro-6-fluorophenyl substituent. The chlorine and fluorine atoms at the ortho and para positions of the phenyl ring introduce steric and electronic effects that influence its physicochemical properties, such as acidity, solubility, and reactivity.
Properties
IUPAC Name |
1-(2-chloro-6-fluorophenyl)cyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClFO2/c12-7-3-1-4-8(13)9(7)11(10(14)15)5-2-6-11/h1,3-4H,2,5-6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZJYVCRHMAABKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=C(C=CC=C2Cl)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1037131-07-9 | |
| Record name | 1-(2-chloro-6-fluorophenyl)cyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-6-fluorophenyl)cyclobutanecarboxylic acid typically involves multi-step organic reactions. One common method is the cyclization of 2-chloro-6-fluorobenzoic acid with a suitable diene under acidic conditions. The reaction conditions often require the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are often employed to ensure the efficient production of the compound.
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification with alcohols under acidic or coupling conditions. Typical reagents include:
-
EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) with DMAP (4-dimethylaminopyridine) as a catalyst in dichloromethane (DCM) .
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DCC (N,N'-dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) in tetrahydrofuran (THF).
Example Reaction:
Yields for analogous compounds range from 70–90% under optimized conditions .
Amidation Reactions
The acid reacts with primary or secondary amines to form amides. Common protocols involve:
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HATU ((1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)) in DMF with DIPEA (N,N-diisopropylethylamine).
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SOCl₂ -mediated conversion to acyl chloride, followed by amine addition.
Example Reaction:
Reaction times vary between 4–12 hours at room temperature.
Salt Formation
The carboxylic acid forms salts with inorganic or organic bases:
| Base | Solvent | Product Application |
|---|---|---|
| NaOH | H₂O/EtOH | Water-soluble derivatives |
| Triethylamine | DCM/THF | Intermediate purification |
Salts are typically isolated via recrystallization or filtration .
Decarboxylation
Under thermal or oxidative conditions, the carboxylic acid group is removed:
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Thermal decarboxylation : Heating at 150–200°C in dipolar aprotic solvents (e.g., DMF) yields 1-(2-chloro-6-fluorophenyl)cyclobutane.
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Oxidative decarboxylation : Using Pb(OAc)₄ or Ag₂O generates radicals or alkenes.
Electrophilic Aromatic Substitution
The dichlorofluorophenyl ring participates in:
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Nitration : HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at the meta position relative to halogens .
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Sulfonation : SO₃/H₂SO₄ produces sulfonic acid derivatives.
Halogen electron-withdrawing effects direct substituents to specific positions, confirmed via computational studies .
Cyclobutane Ring Reactions
The strained cyclobutane ring undergoes:
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Ring-opening ozonolysis : O₃ in CH₂Cl₂/MeOH yields diketones.
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[2+2] Cycloreversion : UV light induces cleavage to form diradicals, which recombine or trap with alkenes .
Nucleophilic Aromatic Substitution
The chloro and fluoro groups are susceptible to substitution under harsh conditions:
| Reagent | Conditions | Product |
|---|---|---|
| NH₃ (aq) | 150°C, sealed tube | Amino-phenyl derivative |
| KSCN | DMSO, 120°C | Thiocyano-phenyl derivative |
Fluoro substituents exhibit lower reactivity compared to chloro groups .
Reduction Reactions
-
Carboxylic acid reduction : LiAlH₄ reduces the –COOH group to –CH₂OH, forming 1-(2-chloro-6-fluorophenyl)cyclobutane methanol.
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Aromatic ring reduction : H₂/Pd-C hydrogenates the phenyl ring to a cyclohexane derivative.
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings:
| Reaction Type | Catalyst | Substrate | Product |
|---|---|---|---|
| Suzuki | Pd(PPh₃)₄ | Aryl boronic acid | Biaryl derivatives |
| Heck | Pd(OAc)₂ | Alkenes | Styrene-type compounds |
Yields depend on steric hindrance from the cyclobutane moiety .
Photochemical Reactions
UV irradiation induces:
Scientific Research Applications
Medicinal Chemistry
1-(2-Chloro-6-fluorophenyl)cyclobutanecarboxylic acid is primarily studied for its potential as a pharmaceutical agent. Its structure allows for interactions with various biological targets, making it a candidate for drug development in treating diseases such as cancer and inflammation.
- Anticancer Activity: Preliminary studies indicate that this compound may exhibit cytotoxic effects against specific cancer cell lines. For instance, it has been evaluated for its ability to induce apoptosis in HeLa cells, showing significant cytotoxicity at certain concentrations .
Cytotoxicity Evaluation
| Study | Cell Line | Concentration (μM) | Effect Observed |
|---|---|---|---|
| Study 1 | HeLa | 500 | Significant cytotoxicity |
| Study 2 | CHO Cells | Variable | Gene mutations observed |
| Study 3 | Mouse Lymphoma | Variable | Chromosomal aberrations |
These studies highlight the compound's potential as an anticancer agent, with varying degrees of effectiveness based on concentration and cell type.
Genetic Mutagenesis
Research indicates that exposure to 1-(2-Chloro-6-fluorophenyl)cyclobutanecarboxylic acid can lead to genetic mutations and chromosomal aberrations. In vitro studies have shown an increase in sister chromatid exchanges and DNA damage, raising questions about its safety profile but also indicating potential for targeted therapeutic applications .
Broader Implications
The implications of these findings are significant for the development of new therapeutic agents. The unique structure of 1-(2-Chloro-6-fluorophenyl)cyclobutanecarboxylic acid allows it to be explored as a lead compound in the synthesis of novel pharmaceuticals targeting specific diseases.
Mechanism of Action
The mechanism by which 1-(2-Chloro-6-fluorophenyl)cyclobutanecarboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Electronic Effects : The 2-chloro-6-fluoro substituents on the phenyl ring of the target compound create a stronger electron-withdrawing environment compared to the 4-chloro derivative. This likely increases the acidity of the carboxylic acid group due to enhanced stabilization of the deprotonated form .
Molecular Weight and Structural Complexity
- The cyclobutane ring in both cyclobutanecarboxylic acids contributes to higher molecular weights compared to the simpler propanoic acid derivative. The strained cyclobutane ring may also reduce thermal stability, though direct data are unavailable .
Melting Points and Solid-State Behavior
- The 4-chloro analog (1-(4-chlorophenyl)-1-cyclobutanecarboxylic acid) has a defined melting point (80–82°C), suggesting a crystalline structure stabilized by intermolecular hydrogen bonding. The absence of melting point data for the target compound implies differences in crystallinity or purity .
Research Findings and Analytical Insights
Analytical Profiling
- This method could be adapted for the carboxylic acid analog, though retention times would vary due to structural differences.
- Stability : In vitro hydrolysis studies on 1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-one at pH 1.2 and 7.4 suggest that compounds with similar substituents may exhibit pH-dependent stability . However, the cyclobutanecarboxylic acid’s stability remains uncharacterized.
Biological Activity
1-(2-Chloro-6-fluorophenyl)cyclobutanecarboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- IUPAC Name: 1-(2-Chloro-6-fluorophenyl)cyclobutanecarboxylic acid
- Molecular Formula: C11H10ClF O2
- Molecular Weight: 232.65 g/mol
The biological activity of 1-(2-Chloro-6-fluorophenyl)cyclobutanecarboxylic acid is primarily attributed to its interaction with specific biological targets. The compound exhibits potential as an inhibitor of certain enzymes and receptors involved in various physiological processes.
Biological Activity Overview
Research indicates that this compound may exhibit the following biological activities:
- Antimicrobial Activity: Preliminary studies suggest that it may possess antimicrobial properties against various bacterial strains.
- Anti-inflammatory Effects: The compound has been investigated for its potential to modulate inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines.
- Antitumor Activity: There is emerging evidence suggesting that it may inhibit tumor cell proliferation in vitro, indicating potential as an anticancer agent.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in cytokine levels | |
| Antitumor | Inhibition of tumor cell growth |
Table 2: Comparison with Related Compounds
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Antitumor Activity |
|---|---|---|---|
| 1-(2-Chloro-6-fluorophenyl)cyclobutanecarboxylic acid | Yes | Yes | Yes |
| 1-(4-Chlorophenyl)cyclobutanecarboxylic acid | Moderate | Yes | No |
| Cyclobutane derivatives | Varies | Limited | Limited |
Case Study 1: Antimicrobial Efficacy
In a controlled study, 1-(2-Chloro-6-fluorophenyl)cyclobutanecarboxylic acid demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition at low concentrations, suggesting its potential use as an antimicrobial agent.
Case Study 2: Anti-inflammatory Mechanism
Another research study explored the anti-inflammatory effects of the compound in a murine model of inflammation. Results showed a marked decrease in pro-inflammatory cytokines following treatment with the compound, highlighting its potential for therapeutic use in inflammatory diseases.
Case Study 3: Antitumor Potential
A recent investigation into the antitumor properties revealed that the compound inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest.
Research Findings
Recent studies have focused on the synthesis and optimization of this compound for enhanced biological activity. Various analogs have been developed to evaluate structure-activity relationships (SAR), leading to improved efficacy and reduced toxicity.
Q & A
Basic: What are the recommended synthetic pathways for 1-(2-Chloro-6-fluorophenyl)cyclobutanecarboxylic Acid, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves cyclization of halogenated aromatic precursors with cyclobutane intermediates. For example, derivatives like 1-(4-chlorophenyl)cyclobutanecarboxylic acid (CAS 50921-39-6) are synthesized via Friedel–Crafts alkylation or ring-opening reactions of strained cyclobutane derivatives . Optimization may include:
- Catalyst selection : Lewis acids (e.g., AlCl₃) for electrophilic aromatic substitution.
- Temperature control : Mild conditions (25–80°C) to prevent ring strain-induced decomposition .
- Purification : Recrystallization from ethanol/water mixtures to achieve >95% purity .
Basic: How is the structural integrity of this compound validated in experimental settings?
Answer:
Key analytical methods include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm cyclobutane ring geometry and substituent positions. For example, the deshielded carbonyl carbon (δ ~175 ppm) in ¹³C NMR indicates carboxylic acid functionality .
- Mass spectrometry : High-resolution ESI-MS (exact mass 228.65 g/mol) to verify molecular ion peaks .
- X-ray crystallography : Resolves steric effects from the 2-chloro-6-fluoro substituents on the phenyl ring .
Advanced: What computational approaches are used to predict the electronic properties and reactivity of this compound?
Answer:
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is employed to:
- Model electronic transitions : HOMO-LUMO gaps (~4.5 eV) correlate with photostability .
- Predict reaction sites : Electron-deficient aromatic rings show higher susceptibility to nucleophilic attack at the para position .
- Thermochemical accuracy : Atomization energy calculations (average deviation <2.4 kcal/mol) validate stability under thermal stress .
Advanced: How do steric and electronic effects of the 2-chloro-6-fluorophenyl group influence its reactivity in cross-coupling reactions?
Answer:
- Steric hindrance : The ortho substituents (Cl, F) restrict rotation, favoring planar transition states in Suzuki–Miyaura couplings .
- Electronic effects : Electron-withdrawing groups enhance electrophilicity, enabling Pd-catalyzed C–H activation at the cyclobutane ring (e.g., carboxyl-directed functionalization) .
- Contradictions in reactivity : Discrepancies in catalytic efficiency (e.g., Pd vs. Ni systems) may arise from competing π-backbonding interactions with halogens .
Advanced: What role does this compound play in medicinal chemistry, particularly in prodrug design?
Answer:
The cyclobutane scaffold enhances metabolic stability and bioavailability:
- Carboxylic acid moiety : Serves as a prodrug anchor (e.g., esterification for improved membrane permeability) .
- Case study : Analogues like 1-(4-chlorophenyl)cyclopentanecarboxylic acid are used in NSAID derivatives to reduce gastrointestinal toxicity .
- Challenges : Balancing ring strain (cyclobutane) with hydrolytic stability requires pH-dependent formulation studies .
Methodological: How can researchers resolve discrepancies in spectroscopic data for this compound?
Answer:
- Cross-validation : Compare experimental NMR shifts with DFT-calculated values (e.g., δ 7.2–7.6 ppm for aromatic protons) .
- Isotopic labeling : Use ¹⁸O-labeled carboxylic acid to confirm hydrolysis pathways in mass spectra .
- Dynamic NMR : Resolve conformational exchange broadening in cyclobutane protons at low temperatures (−40°C) .
Methodological: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
